

A Comprehensive Technical Guide to the Physical Properties of 1,8-Diiodonaphthalene Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diiodonaphthalene

Cat. No.: B175167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **1,8-diiodonaphthalene** crystals. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its potential applications. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for crucial characterization techniques, and includes visualizations to clarify experimental workflows.

Core Physical and Crystallographic Properties

1,8-Diiodonaphthalene is a halogenated aromatic hydrocarbon that crystallizes as a solid at room temperature. Its physical properties are foundational for its use in organic synthesis and materials science. The key physical and crystallographic data are summarized in the tables below.

General Physical Properties

Property	Value	Reference
Molecular Formula	$C_{10}H_6I_2$	[1] [2]
Molecular Weight	379.96 g/mol	[3] [4]
Melting Point	109-113 °C	[3] [4]
Appearance	Crystalline solid	[3] [4]

Crystallographic Data

The definitive crystal structure of **1,8-diiodonaphthalene** has been determined by single-crystal X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101284.[\[1\]](#) The crystallographic parameters provide a precise description of the unit cell and the arrangement of molecules within the crystal lattice.

Parameter	Value
CCDC Deposition No.	101284
Crystal System	Orthorhombic
Space Group	$P2_12_12_1$
a	7.792(2) Å
b	9.213(2) Å
c	15.013(3) Å
α	90°
β	90°
γ	90°
Volume	1077.5(4) Å ³
Z	4

Note: The detailed crystallographic data, including atomic coordinates and bond lengths/angles, can be obtained from the Cambridge Crystallographic Data Centre (CCDC) by referencing the deposition number 101284.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **1,8-diiodonaphthalene** crystals.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[\[5\]](#)

Objective: To determine the temperature range over which the **1,8-diiodonaphthalene** crystals transition from a solid to a liquid phase.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes
- Mortar and pestle (if crystals are large)
- Spatula

Procedure:

- Sample Preparation: A small sample of **1,8-diiodonaphthalene** crystals is finely ground to a powder, if necessary, to ensure uniform packing and heat transfer.[\[5\]](#) The dry powder is then packed into a capillary tube to a height of 2-3 mm.[\[5\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[\[6\]](#)

- Observation: The sample is observed through the magnifying lens of the apparatus.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.[6]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[7][8]

Objective: To elucidate the crystal structure of **1,8-diiodonaphthalene**, including the unit cell dimensions, space group, and atomic coordinates.

Apparatus:

- Single-crystal X-ray diffractometer
- Goniometer head
- Cryostat (for low-temperature data collection)
- Microscope
- Mounting pins

Procedure:

- Crystal Selection and Mounting: A single, well-formed crystal of **1,8-diiodonaphthalene** (typically 0.1-0.3 mm in size) with no visible defects is selected under a microscope.[9] The crystal is mounted on a pin or loop, which is then attached to the goniometer head of the diffractometer.
- Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector.[7]

- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined to best fit the experimental diffraction data, resulting in a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Solubility Determination

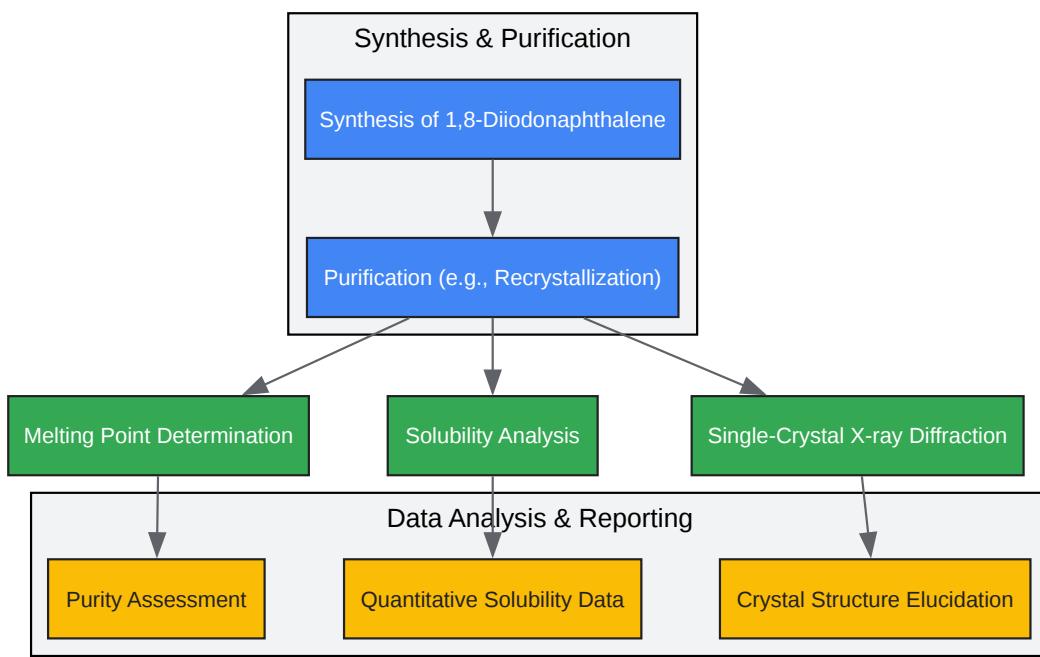
Understanding the solubility of **1,8-diiodonaphthalene** in various solvents is crucial for its application in synthesis and material fabrication. While detailed quantitative data for **1,8-diiodonaphthalene** is not readily available in the literature, a general experimental protocol for determining the solubility of a crystalline organic compound is provided below. This methodology is adapted from studies on similar compounds like 1,8-dinitronaphthalene.[\[10\]](#)

Objective: To quantitatively determine the solubility of **1,8-diiodonaphthalene** in a given solvent at a specific temperature.

Apparatus:

- Isothermal shaker bath or magnetic stirrer with temperature control
- Analytical balance
- Vials or flasks with secure caps
- Syringe filters
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:


- Sample Preparation: An excess amount of **1,8-diiodonaphthalene** crystals is added to a known volume of the desired solvent in a sealed vial or flask.
- Equilibration: The mixture is agitated in an isothermal bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

- Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid.
- Analysis: The concentration of **1,8-diiodonaphthalene** in the filtered solution is determined using a suitable analytical technique. For aromatic compounds, UV-Vis spectrophotometry or HPLC are commonly used. A calibration curve is first established using solutions of known concentrations.
- Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.

Visualizing the Experimental Workflow

To provide a clear overview of the process for characterizing the physical properties of **1,8-diiodonaphthalene** crystals, the following workflow diagram has been created using the DOT language.

Workflow for Physical Characterization of 1,8-Diiodonaphthalene Crystals

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the physical characterization of **1,8-diiodonaphthalene** crystals.

This diagram outlines the logical progression from the synthesis and purification of the compound to the various experimental techniques employed for its physical characterization and the resulting data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Diiodonaphthalene | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,8-diiodonaphthalene (C10H6I2) [pubchemlite.lcsb.uni.lu]
- 3. 1,8-ジヨードナフタレン ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 二碘萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. rigaku.com [rigaku.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 1,8-Diiodonaphthalene Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175167#physical-properties-of-1-8-diiodonaphthalene-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com